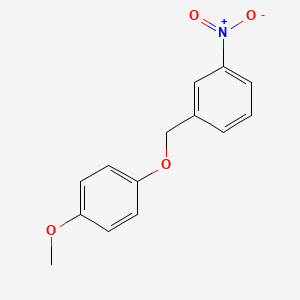

1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methoxyphenoxy)methyl]-3-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-13-5-7-14(8-6-13)19-10-11-3-2-4-12(9-11)15(16)17/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNMPYYKOKJEAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methoxyphenoxy Methyl 3 Nitrobenzene

Green Chemistry Principles in the Synthesis of 1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene

Traditional Williamson synthesis often requires the use of strong bases and polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). iajpr.com While these solvents effectively facilitate the SN2 reaction, they are associated with environmental and safety concerns. Green chemistry seeks to replace these with more benign alternatives.

Phase-Transfer Catalysis (PTC): A significant advancement in greening the Williamson synthesis is the use of phase-transfer catalysis. google.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide nucleophile from an aqueous phase to an organic phase where the alkyl halide is dissolved. google.comresearchgate.net This approach offers several advantages:

It can eliminate the need for expensive, hazardous, and anhydrous organic solvents, allowing reactions to be run in biphasic systems, often with water as one of the phases. researchgate.net

It allows the use of cheaper and safer inorganic bases like sodium hydroxide (B78521) or potassium carbonate. iajpr.comresearchgate.net

It can lead to faster reaction rates and higher yields compared to uncatalyzed heterogeneous reactions. google.com

For instance, the synthesis of nitro-substituted diaryl ethers, structurally related to the target compound, has been successfully achieved in aqueous systems using PTC, thereby avoiding organic solvents, reducing energy consumption, and preventing environmental pollution from solvent discharge. researchgate.net

Advanced Catalytic Systems: Research into diaryl ether synthesis has also explored the use of nano-catalysts. For example, Ullmann-type C-O cross-coupling reactions, an alternative to the Williamson synthesis, can be catalyzed by copper-based nanoparticles. researchgate.net These catalysts exhibit high surface-to-volume ratios, allowing for rapid bond formation under milder, often ligand-free, conditions. researchgate.net The potential for catalyst recovery and reuse is another key green advantage of these heterogeneous systems. researchgate.net

Solvent Optimization and Microwave Assistance: The choice of solvent is a critical factor in the environmental footprint of a synthesis. Green approaches favor the reduction or elimination of volatile organic compounds (VOCs). Solvent-free reactions, assisted by microwave irradiation, represent a powerful green methodology. chem-station.com Microwave heating can dramatically accelerate reaction rates, reducing reaction times from hours to minutes, which in turn lowers energy consumption and can minimize the formation of byproducts. google.com The synthesis of phenolic ethers using microwave-assisted PTC under solvent-free or minimal solvent conditions has been shown to be highly efficient and selective. google.com

| Parameter | Traditional Williamson Synthesis | Green PTC-Based Synthesis |

|---|---|---|

| Catalyst | Typically none | Quaternary ammonium or phosphonium (B103445) salts (e.g., TBAB) researchgate.net |

| Solvent System | Anhydrous polar aprotic (e.g., DMF, DMSO, Acetonitrile) iajpr.comresearchgate.net | Biphasic (Water-Organic) or Solvent-free (with microwave) google.comresearchgate.net |

| Base | Strong, hazardous bases (e.g., NaH, LDA) iajpr.com | Inexpensive inorganic bases (e.g., NaOH, K₂CO₃) iajpr.com |

| Energy Input | Prolonged heating (hours) wikipedia.org | Reduced time, often with microwave assistance (minutes) google.com |

| Environmental Impact | High (hazardous solvents, difficult waste treatment) | Low (use of water, elimination of hazardous solvents, reduced energy) researchgate.net |

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The Williamson synthesis, while versatile, has an inherent drawback in terms of atom economy because it produces a salt byproduct.

The reaction to form this compound from 3-nitrobenzyl bromide and sodium 4-methoxyphenoxide proceeds as follows:

C₇H₆BrNO₂ + C₇H₇NaO₂ → C₁₄H₁₃NO₄ + NaBr

Theoretical Atom Economy Calculation: The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of this compound (C₁₄H₁₃NO₄): 259.26 g/mol

Molecular Weight of 3-nitrobenzyl bromide (C₇H₆BrNO₂): 216.03 g/mol

Molecular Weight of Sodium 4-methoxyphenoxide (C₇H₇NaO₂): 146.12 g/mol

Sum of reactant molecular weights = 216.03 + 146.12 = 362.15 g/mol

% Atom Economy = (259.26 / 362.15) x 100 ≈ 71.59%

This calculation shows that even with a 100% chemical yield, over 28% of the reactant mass is converted into a low-value salt byproduct (Sodium Bromide), highlighting a significant area for improvement from a green chemistry perspective.

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | Reactant |

| Sodium 4-methoxyphenoxide | C₇H₇NaO₂ | 146.12 | Reactant |

| Total Reactant Mass | - | 362.15 | - |

| This compound | C₁₄H₁₃NO₄ | 259.26 | Desired Product |

| Sodium Bromide | NaBr | 102.89 | Byproduct |

| % Atom Economy | - | 71.59% |

A truly "green" alternative would be a catalytic process that avoids salt formation altogether. A catalytic Williamson ether synthesis (CWES) has been developed for some ethers, which uses weak alkylating agents at high temperatures (above 300°C) to produce water as the only byproduct, achieving a much higher atom economy. While the high energy input is a drawback, this approach points towards future methodologies that could fundamentally improve the green credentials of diaryl ether synthesis. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Methoxyphenoxy Methyl 3 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary method for determining the precise atomic connectivity of 1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene. Both ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each proton and carbon atom in the molecule.

Predicted ¹H NMR Spectral Data The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 4-methoxyphenoxy and the 3-nitrophenyl rings, as well as singlets for the methoxy (B1213986) and methylene (B1212753) protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Methoxy Protons (-OCH₃) | 3.7 - 3.9 | Singlet (s) | N/A |

| Methylene Protons (-CH₂-) | 5.0 - 5.3 | Singlet (s) | N/A |

| Protons on 4-methoxyphenoxy ring | 6.8 - 7.1 | Doublet (d) | ortho: 7-9 |

| Protons on 3-nitrophenyl ring | 7.5 - 8.3 | Various (s, d, t) | ortho: 7-9, meta: 2-3 |

Predicted ¹³C NMR Spectral Data The carbon NMR spectrum would complement the proton data, with signals corresponding to each unique carbon atom. The chemical shifts would reflect the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methoxy Carbon (-OCH₃) | 55 - 56 |

| Methylene Carbon (-CH₂-) | 70 - 75 |

| Carbons on 4-methoxyphenoxy ring | 114 - 155 |

| Carbons on 3-nitrophenyl ring | 120 - 150 |

| Carbon bearing the Nitro group (C-NO₂) | 147 - 150 |

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) in Aromatic Ether Analysis

To unambiguously assign the proton and carbon signals, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the two aromatic rings, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart. This would be critical for establishing the connectivity between the methylene bridge and the two aromatic rings, as well as the positions of the methoxy and nitro groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation.

Conformational Analysis via NMR Spectroscopy

The ether linkage in this compound allows for conformational flexibility. Variable temperature NMR studies could be employed to investigate the rotational barriers around the C-O bonds. Furthermore, NOESY data would be invaluable in determining the preferred spatial arrangement of the two aromatic rings relative to each other.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous confirmation of its molecular formula, C₁₄H₁₃NO₄.

Expected HRMS Data

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 260.0866 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments would provide valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and other characteristic cleavages. For the target molecule, cleavage of the ether bond would also be a likely fragmentation pathway.

Predicted Key Fragment Ions in MS/MS

| m/z | Proposed Fragment Structure |

|---|---|

| 123.05 | [C₇H₇O₂]⁺ (methoxyphenoxy fragment) |

| 136.04 | [C₇H₆NO₂]⁺ (nitrobenzyl fragment) |

| 107.05 | [C₇H₇O]⁺ (cresyl-type fragment from methoxyphenoxy moiety) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are excellent for identifying the presence of specific functional groups.

Characteristic Vibrational Frequencies The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the ether linkage.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1515 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-O-C (Ether) | Asymmetric Stretch | 1230 - 1270 | Strong |

| C-O-C (Ether) | Symmetric Stretch | 1020 - 1075 | Medium |

| Methylene (-CH₂-) | Stretch | 2850 - 2960 | Medium |

Analysis of Nitro and Ether Vibrational Modes

The vibrational spectrum of this compound is characterized by the distinct stretching and bending modes of its nitro (-NO₂) and ether (C-O-C) functional groups. Infrared (IR) and Raman spectroscopy are powerful tools for identifying these characteristic vibrations.

The nitro group in aromatic compounds gives rise to two prominent stretching vibrations: the asymmetric (ν_as) and symmetric (ν_s) stretches. For most nitroaromatic compounds, the asymmetric stretching band is typically observed in the 1500-1570 cm⁻¹ region, while the symmetric stretching band appears in the 1300-1370 cm⁻¹ range. mdpi.com These bands are often strong in both IR and Raman spectra due to the significant change in dipole moment and polarizability, respectively, during the vibrations. labmanager.comyoutube.com

The ether linkage, particularly in aromatic ethers, is characterized by its asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch typically appears as a strong band in the IR spectrum between 1200 and 1275 cm⁻¹. The symmetric stretch is often weaker in the IR but can be observed in the Raman spectrum, typically in the 1020-1085 cm⁻¹ region. libretexts.org The conjugation of the ether oxygen's lone pairs with the aromatic ring can influence the precise frequency and intensity of these modes. uomus.edu.iq

A summary of the expected vibrational modes for this compound, based on data for related compounds, is presented in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| Nitro Asymmetric Stretch (ν_as(NO₂)) | 1500 - 1570 | IR, Raman |

| Nitro Symmetric Stretch (ν_s(NO₂)) | 1300 - 1370 | IR, Raman |

| Aromatic Ether Asymmetric Stretch | 1200 - 1275 | IR |

| Aromatic Ether Symmetric Stretch | 1020 - 1085 | Raman |

| C-H Aromatic Stretch | 3000 - 3100 | IR, Raman |

| C-H Aliphatic Stretch (CH₂) | 2850 - 2960 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. For this compound, a crystallographic study would elucidate the conformation of the molecule and the nature of the intermolecular forces that govern its crystal packing.

Crystal Packing and Intermolecular Interactions

The presence of the flexible ether linkage allows for various molecular conformations, which will also influence the crystal packing. The interplay between the bulky methoxy group and the nitro group will dictate the most sterically and electronically favorable arrangement in the crystal lattice. Dispersion interactions are also expected to be a significant stabilizing force in the crystal structure of this molecule. nih.gov

Hydrogen Bonding Networks in Nitro Aromatic Ethers

While this compound does not possess classical hydrogen bond donors (like -OH or -NH groups), it can act as a hydrogen bond acceptor through the oxygen atoms of the nitro and ether groups. mdpi.com Weak C-H···O hydrogen bonds are a common feature in the crystal structures of organic molecules and are recognized as important directional interactions that influence crystal packing. researchgate.net

Chiroptical Spectroscopy (if applicable for chiral derivatives or conformers)

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. encyclopedia.pub As this compound is an achiral molecule, it will not exhibit an ECD spectrum. ECD is a powerful tool for determining the absolute configuration and conformation of chiral compounds. encyclopedia.pub

However, if a chiral center were introduced into the molecule, for instance, by substitution on the methylene bridge or if stable, non-interconverting chiral conformers (atropisomers) existed, then ECD spectroscopy would become a highly relevant analytical technique. The resulting ECD spectrum would be sensitive to the spatial arrangement of the chromophoric nitrobenzene (B124822) and methoxyphenoxy groups. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the ECD spectrum of such a hypothetical chiral derivative, aiding in the assignment of its absolute configuration. acs.org While not applicable to the parent compound, the potential for using ECD on chiral derivatives highlights the technique's utility in stereochemical analysis. It has been demonstrated that an achiral chromophore can exhibit a chiral spectroscopic signature when it interacts with a chiral environment, a phenomenon known as induced circular dichroism. nih.gov

Theoretical and Computational Investigations of 1 4 Methoxyphenoxy Methyl 3 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. journalajopacs.com For 1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms—the ground state geometry. niscpr.res.in

This optimization process yields key geometric parameters. Although specific values for the target molecule are not available, a hypothetical data table would resemble the following:

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-O (ether) | Value |

| O-CH2 | Value |

| C-N (nitro) | Value |

| **Bond Angles (°) ** | |

| C-O-C (ether) | Value |

| O-N-O (nitro) | Value |

| Dihedral Angles (°) | |

| C-O-C-C | Value |

Beyond geometry, DFT calculations would also determine crucial electronic properties such as the molecule's total energy, dipole moment, and the distribution of atomic charges, which are essential for understanding its polarity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org It is a valuable tool for predicting reactivity. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. nih.gov

For this compound, one would expect to see a significant negative potential (red) around the oxygen atoms of the nitro group and the ether linkage, identifying them as primary sites for interaction with electrophiles. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms of the aromatic rings.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most capable of accepting electrons. youtube.comresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller gap generally implies higher reactivity. researchgate.net

A future FMO analysis of this compound would likely show the HOMO density distributed over the electron-rich methoxyphenoxy group, while the LUMO density would be concentrated on the electron-withdrawing nitrobenzene (B124822) moiety. The calculated energies would be presented in a table similar to this:

| Parameter | Predicted Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation.

Molecular Mechanics and Dynamics Simulations

Conformational analysis would be performed to identify the most stable conformers of the molecule. ufms.br This involves systematically rotating the rotatable bonds—in this case, primarily the bonds of the ether linkage—and calculating the potential energy of each resulting structure. ufms.br This process generates a potential energy surface (PES), where the valleys correspond to stable conformations.

Molecular mechanics, a faster computational method than quantum mechanics, is often used for initial conformational searches. The lowest-energy conformers identified would then be re-optimized using a more accurate method like DFT to confirm their stability and determine their relative populations according to the Boltzmann distribution. ufms.br Molecular dynamics simulations could also be employed to study the molecule's flexibility and conformational changes over time at a given temperature.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the identity and structure of a synthesized compound. epstem.net

For this compound, DFT calculations could predict:

¹H and ¹³C NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) in ppm. mdpi.com These predicted shifts are often compared with experimental data to aid in signal assignment.

Infrared (IR) Spectrum: The vibrational frequencies and their corresponding intensities can be calculated. These theoretical frequencies are often scaled by a specific factor to better match experimental spectra, helping to assign specific absorption bands to the vibrational modes of the molecule, such as C-H stretches, C=C aromatic ring vibrations, and the characteristic symmetric and asymmetric stretches of the NO₂ group. mdpi.com

UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in the UV-Vis spectrum. researchgate.net This analysis helps identify the types of electronic transitions occurring within the molecule, such as π→π* and n→π*. niscpr.res.in

Future computational studies are required to generate these specific data points for this compound and to fully characterize its chemical nature.

Vibrational Frequency Calculations

Theoretical vibrational analysis is a powerful tool for interpreting infrared (IR) and Raman spectra. For this compound, computational methods such as DFT would be used to calculate the harmonic vibrational frequencies. These calculations are performed on the optimized molecular geometry.

The output of these calculations provides a list of vibrational modes and their corresponding frequencies in wavenumbers (cm⁻¹). It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical method, thereby improving agreement with experimental data. The potential energy distribution (PED) analysis is also often performed to assign the calculated frequencies to specific molecular vibrations, such as C-H stretching, C=C bending, or NO₂ symmetric stretching.

Table 2: Illustrative Vibrational Frequency Calculations (Note: This table is a template and does not represent actual data for the target molecule.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment (PED) |

| ν1 | C-H stretch | ||

| ν2 | NO₂ symmetric stretch | ||

| ν3 | C-O-C stretch | ||

| ... | ... | ... | ... |

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational chemistry is instrumental in exploring the potential reaction pathways of a molecule. To elucidate a reaction mechanism involving this compound, for instance, in a nucleophilic aromatic substitution or a reduction of the nitro group, computational transition state theory would be applied.

This process involves identifying the reactants, products, and any intermediates along a proposed reaction coordinate. The key step is to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy barrier, a critical factor in reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state correctly connects the reactants and products.

Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate how the solvent affects molecular geometry, electronic properties, and reaction energetics.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation along with the solute molecule. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. A hybrid approach, combining an explicit description of the first solvation shell with a continuum model for the bulk solvent, is also common.

For this compound, these models could be used to predict how its properties, such as its dipole moment or the energies of its frontier molecular orbitals (HOMO and LUMO), would change in different solvents. This would be crucial for understanding its behavior in solution.

Reactivity and Reaction Mechanisms of 1 4 Methoxyphenoxy Methyl 3 Nitrobenzene

Reactions Involving the Nitro Group

The nitro group (-NO₂) attached to the benzene (B151609) ring is a powerful electron-withdrawing group, which profoundly influences the reactivity of the aromatic ring and is itself susceptible to specific transformations.

The most common reaction of aromatic nitro compounds is their reduction to the corresponding primary amines. This transformation is a cornerstone of synthetic organic chemistry, often proceeding through nitroso and hydroxylamine (B1172632) intermediates. stackexchange.comresearchgate.net The reduction of 1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene to 3-((4-methoxyphenoxy)methyl)aniline (B3198770) can be achieved through various methods.

Catalytic Hydrogenation: This is a widely used industrial method for the reduction of nitroarenes. lboro.ac.uk The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Reaction: this compound + 3H₂ → 3-((4-Methoxyphenoxy)methyl)aniline + 2H₂O

Catalysts: Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. commonorganicchemistry.comwikipedia.org

Mechanism: The reaction occurs on the surface of the metal catalyst. Both the nitro compound and hydrogen are adsorbed onto the catalyst surface, facilitating the stepwise reduction of the nitro group. stackexchange.comlboro.ac.uk

Chemical Reduction: Various chemical reagents can effectively reduce nitroaromatics. These methods are particularly useful in laboratory settings and can offer greater chemoselectivity.

Metals in Acidic Media: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). chemguide.co.uk The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic environment. stackexchange.com

Tin(II) Chloride: Stannous chloride (SnCl₂) provides a milder method for the reduction of nitro groups and is often used when other reducible functional groups are present in the molecule. commonorganicchemistry.comjove.com

The general mechanism for the reduction of a nitroaromatic compound is believed to proceed through the following intermediates:

Nitroaromatic → Nitrosoaromatic → N-Arylhydroxylamine → Arylamine

| Reagent/Method | Typical Conditions | Key Features |

|---|---|---|

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst, solvent (e.g., ethanol, ethyl acetate) | Clean, high-yielding, widely used in industry. commonorganicchemistry.comwikipedia.org |

| Iron (Fe) in Acid | Fe powder, HCl or Acetic Acid, heat | Inexpensive and effective. wikipedia.org |

| Tin (Sn) in Acid | Sn granules, concentrated HCl, heat | Classic laboratory method. chemguide.co.uk |

| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, solvent (e.g., ethanol), often with acid | Mild conditions, good for selective reductions. jove.com |

The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). This reaction typically requires a good leaving group (like a halogen) positioned ortho or para to the nitro group. In the case of this compound, there are no leaving groups on the nitrophenyl ring. Therefore, SNAr reactions directly on this ring are not expected under standard conditions. The hydrogen atoms on the ring are not sufficiently acidic to be displaced by common nucleophiles.

Electrophilic Aromatic Substitution on Aromatic Rings

The molecule possesses two aromatic rings, each with different substituents, leading to distinct reactivities and regioselectivities in electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

On the Nitrophenyl Ring: The nitro group (-NO₂) is a powerful deactivating group and a meta-director. pressbooks.pubyoutube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring significantly less nucleophilic than benzene. The ortho and para positions are particularly deactivated due to the placement of partial positive charges in the resonance structures. quora.comvedantu.com Therefore, any electrophilic attack will be slow and will occur predominantly at the meta positions (positions 4 and 6 relative to the CH₂ group).

On the Methoxyphenoxy Ring: The methoxy (B1213986) group (-OCH₃) and the ether oxygen are both strong activating, ortho, para-directing groups. libretexts.orgdoubtnut.com They donate electron density to the ring via resonance, making this ring much more reactive towards electrophiles than both benzene and the nitrophenyl ring. quora.com Consequently, electrophilic substitution will overwhelmingly occur on this ring. The directing effects of the methoxy and the ether linkage reinforce each other, directing incoming electrophiles to the positions ortho to the ether linkage (and meta to the methoxy group) and ortho to the methoxy group (and meta to the ether linkage). Steric hindrance may influence the ratio of ortho isomers formed.

| Aromatic Ring | Substituent(s) | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| 3-Nitrophenyl | -NO₂ (and -CH₂R) | Strongly Deactivated | Meta to the -NO₂ group pressbooks.pubyoutube.com |

| 4-Methoxyphenoxy | -OCH₃ and -OCH₂R | Strongly Activated | Ortho and Para to both groups libretexts.orgdoubtnut.com |

In a competitive situation, electrophilic substitution will selectively take place on the electron-rich methoxyphenoxy ring due to its highly activated nature compared to the severely deactivated nitrophenyl ring.

Regioselectivity and Directing Effects of Substituents

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the nature and position of the substituents on its two distinct aromatic rings. The directing effects determine the position of attack by an incoming electrophile.

Ring A: The 3-Substituted Nitrobenzene (B124822) Moiety

This ring is substituted with a nitro group (-NO₂) at the C3 position and a (4-methoxyphenoxy)methyl group (-CH₂-O-Ar) at the C1 position.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. quora.comyoutube.com This withdrawal of electron density makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org By destabilizing the positively charged arenium ion intermediate, particularly when the charge is at the ortho or para positions, the nitro group directs incoming electrophiles to the meta position. quora.comyoutube.com

(4-Methoxyphenoxy)methyl Group (-CH₂-O-Ar): This substituent is connected to the ring via a methylene (B1212753) (-CH₂) bridge. Because the oxygen atom is not directly bonded to the ring, its lone pairs cannot participate in resonance to donate electron density into the ring. The primary influence of this group is a weak, electron-donating inductive effect (+I) from the alkyl portion of the substituent. Alkyl groups are classified as weak activating groups and are ortho, para-directors. youtube.com

Combined Effect: The ring possesses a strong, deactivating meta-director (-NO₂) and a weak, activating ortho, para-director (-CH₂-O-Ar). In polysubstituted benzenes, activating groups generally control the regioselectivity over deactivating groups. stackexchange.com However, the potent deactivating effect of the nitro group renders the entire ring very unreactive. libretexts.org Electrophilic attack, though kinetically unfavorable, would be directed by the activating group to its ortho positions (C2, C6) and para position (C4). The C2 position is sterically hindered and electronically disfavored due to its proximity to the nitro group. Therefore, substitution would most likely occur at the C4 and C6 positions.

Ring B: The 4-Substituted Anisole Moiety

This ring contains a methoxy group (-OCH₃) and a benzyloxy-type ether linkage (-O-CH₂-Ar).

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. While oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), its dominant influence is a powerful electron-donating resonance effect (+M), where its lone pairs delocalize into the aromatic ring. libretexts.orglibretexts.org This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack. organicchemistrytutor.com

Benzyloxy-type Ether Linkage (-O-CH₂-Ar): This group also functions as a strong activator and an ortho, para-director for the same reasons as the methoxy group; the oxygen atom directly attached to the ring donates electron density via resonance.

Combined Effect: Both substituents on this ring are strong, ortho, para-directing activators. As they are positioned para to one another, their directing effects are cooperative. They both strongly activate the positions ortho to them (C2, C6 relative to the methoxy group; C3, C5 relative to the ether linkage). Consequently, Ring B is massively activated towards electrophilic aromatic substitution compared to the highly deactivated Ring A. Any EAS reaction on the parent molecule would occur preferentially and rapidly on this methoxy-containing ring.

Cross-Coupling Reactions and Functionalization

Recent advancements in catalysis have expanded the scope of cross-coupling reactions to include nitroarenes as viable electrophilic partners. nih.gov This allows for the direct functionalization of the C-NO₂ bond, providing an alternative to traditional methods that rely on aryl halides or triflates. acs.org The compound this compound is a suitable substrate for such "denitrative" cross-coupling reactions at the nitro-substituted benzene ring.

The key step in these transformations is the challenging oxidative addition of the Ar-NO₂ bond to a low-valent transition metal catalyst, typically a palladium(0) complex. nih.gov Catalyst systems utilizing bulky, electron-rich phosphine (B1218219) ligands, such as BrettPhos, have proven particularly effective in promoting this unprecedented reactivity. acs.orgacs.org

Suzuki, Sonogashira, Heck Couplings on Functionalized Aromatic Rings

The nitro group of this compound can be replaced with various carbon-based functionalities through palladium-catalyzed Suzuki, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the nitroarene and an organoboron reagent (e.g., an arylboronic acid). The palladium/BrettPhos system is a benchmark catalyst for this transformation, enabling the synthesis of biaryl compounds directly from nitroarene precursors. nih.govacs.org The reaction typically proceeds in the presence of a base, such as cesium fluoride (B91410) or potassium phosphate, in an organic solvent like 1,4-dioxane (B91453) at elevated temperatures. acs.org

Heck Reaction: The denitrative Mizoroki-Heck reaction allows for the coupling of nitroarenes with alkenes to form substituted stilbenes or other vinylated arenes. acs.orgresearchgate.net This reaction is also effectively catalyzed by Pd/BrettPhos systems. The process involves the replacement of the nitro group with a vinyl group, expanding the synthetic utility of nitroarenes in C-C bond formation. acs.org

Sonogashira Coupling: The formation of a C(sp²)-C(sp) bond can be achieved through the Sonogashira coupling of nitroarenes with terminal alkynes. This provides a direct route to arylalkynes. Palladium catalysts, again often in conjunction with ligands like BrettPhos, can mediate this transformation, typically without the need for a copper co-catalyst that is common in traditional Sonogashira reactions. nsmsi.ir

The table below summarizes representative conditions for these denitrative cross-coupling reactions based on studies of various nitroarenes.

| Reaction Type | Typical Catalyst | Typical Base | Typical Solvent | Temperature (°C) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(acac)₂ / BrettPhos | K₃PO₄ or CsF | 1,4-Dioxane | 130-150 |

| Mizoroki-Heck Reaction | Pd(acac)₂ / BrettPhos | Rb₂CO₃ or Cs₂CO₃ | Benzotrifluoride (PhCF₃) | 150 |

| Sonogashira Coupling | Pd(en)(NO₃)₂ / BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 130 |

Photochemical and Thermal Transformations

The stability and reactivity of this compound under energy input can be predicted based on the known behavior of its constituent functional groups.

Photoreactivity of Nitroaromatics

The photochemistry of nitroaromatic compounds is highly dependent on the substitution pattern. The ortho-nitrobenzyl group is a well-known photolabile protecting group, which cleaves upon UV irradiation (typically ~365 nm) to release a protected substrate. nih.govupenn.edu The mechanism involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited ortho-nitro group, leading to the formation of an aci-nitro intermediate that subsequently rearranges and cleaves. nih.govunifr.ch

However, in this compound, the nitro group is in the meta position relative to the benzylic ether. This geometry precludes the intramolecular hydrogen abstraction mechanism responsible for the photocleavage of ortho-nitrobenzyl compounds. Therefore, this molecule is not expected to be photolabile in the same manner.

The general photoreactivity of nitroaromatics involves excitation to a triplet state. nih.gov In the absence of a specific intramolecular pathway, photolysis can lead to other reactions, such as C-NO₂ bond cleavage to produce an aryl radical and nitrogen dioxide (•NO₂), or reactions with surrounding solvent or solute molecules. rsc.org In aqueous environments, photolysis of nitrate (B79036) or nitrite (B80452) ions can generate nitrating agents like •NO₂, which can lead to further nitration of aromatic compounds. nih.gov The degradation of nitroaromatics can also be accelerated in the presence of hydroxyl radical sources, such as in UV/H₂O₂ advanced oxidation processes. nih.gov

Reaction Kinetics and Thermodynamic Studies

Reaction Kinetics:

Electrophilic Aromatic Substitution: The kinetics of any EAS reaction on the nitro-substituted ring would be extremely slow due to the strong deactivating effect of the nitro group. libretexts.org Conversely, EAS on the methoxy-substituted ring would be very rapid, with rates many orders of magnitude faster than that of unsubstituted benzene.

Denitrative Cross-Coupling: For palladium-catalyzed denitrative couplings, the rate-determining step is generally considered to be the oxidative addition of the C-NO₂ bond to the Pd(0) center. acs.org The kinetics of this step are highly dependent on the catalyst system, particularly the electronic and steric properties of the ligand. DFT studies suggest that highly electron-donating ligands like BrettPhos increase the energy of the palladium's highest occupied molecular orbital (HOMO), which accelerates the oxidative addition step. acs.org

Thermodynamic Studies:

Computational methods, such as Density Functional Theory (DFT), are crucial for understanding the thermodynamics of these novel reactions. Such studies have been used to calculate the energies of intermediates and transition states in the catalytic cycle for the denitrative Suzuki-Miyaura coupling, confirming the favorability of the proposed pathway. acs.org For EAS reactions, the relative stability of the possible arenium ion intermediates determines the regiochemical outcome, with pathways involving more stable intermediates being thermodynamically preferred. youtube.com

Synthesis and Characterization of Derivatives and Analogs of 1 4 Methoxyphenoxy Methyl 3 Nitrobenzene

Structural Modifications of the Nitrobenzene (B124822) Moiety

The electronic properties and steric profile of the nitrobenzene ring can be systematically tuned by altering the position or number of nitro groups, or by introducing different functional groups.

The synthesis of isomers with the nitro group at the ortho or para positions is readily achieved by selecting the corresponding starting materials for the Williamson ether synthesis. For instance, reacting 2-nitrobenzyl bromide or 4-nitrobenzyl bromide with 4-methoxyphenol (B1676288) yields the ortho and para isomers, respectively.

The introduction of additional nitro groups can be accomplished either by direct nitration of the parent molecule or by using a di- or tri-nitro-substituted benzyl (B1604629) halide as the starting material. The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. atlas.orgquora.comnih.gov Therefore, the electrophilic nitration of 1-((4-methoxyphenoxy)methyl)-3-nitrobenzene would be expected to yield dinitro derivatives with the second nitro group directed to the C5 or C-meta position of the nitrobenzene ring. quora.comdummies.com

Table 1: Derivatives with Modified Nitro Group Positioning This table is based on established chemical principles for synthesis.

| Derivative Name | Nitrobenzene Precursor | Phenoxy Precursor | Synthetic Approach |

|---|---|---|---|

| 1-((4-Methoxyphenoxy)methyl)-2-nitrobenzene | 1-(Bromomethyl)-2-nitrobenzene | 4-Methoxyphenol | Williamson Ether Synthesis |

| 1-((4-Methoxyphenoxy)methyl)-4-nitrobenzene | 1-(Bromomethyl)-4-nitrobenzene | 4-Methoxyphenol | Williamson Ether Synthesis |

Characterization: The position of the nitro group profoundly influences the ¹H NMR spectrum. The substitution pattern on the nitrobenzene ring can be confirmed by the splitting patterns and chemical shifts of the aromatic protons. For example, the 4-nitro isomer would exhibit a characteristic AA'BB' system, while the 2-nitro and 3-nitro isomers would show more complex multiplets. The number of nitro groups can be confirmed by integration in ¹H NMR and by the molecular ion peak in mass spectrometry.

A wide array of functional groups can be introduced onto the benzyl moiety, either by starting with a substituted benzyl halide or by chemical transformation of the nitro group. Electron-withdrawing groups (EWGs) like cyano (-CN) or trifluoromethyl (-CF₃) can be incorporated by using the appropriately substituted benzyl bromide in the Williamson synthesis.

Conversely, the nitro group itself serves as a synthetic handle for introducing electron-donating groups (EDGs). A common transformation is the reduction of the nitro group to a primary amine (-NH₂). beilstein-journals.org This is frequently accomplished using reagents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with palladium on carbon (Pd/C). bas.bg This amino group can then serve as a point for further derivatization.

Table 2: Derivatives with Alternative Functional Groups on the Benzene (B151609) Ring This table is based on established chemical principles for synthesis.

| Derivative Name | Precursor | Synthetic Approach |

|---|---|---|

| 3-((4-Methoxyphenoxy)methyl)benzonitrile | 3-(Bromomethyl)benzonitrile | Williamson Ether Synthesis with 4-methoxyphenol |

| 1-((4-Methoxyphenoxy)methyl)-3-(trifluoromethyl)benzene | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | Williamson Ether Synthesis with 4-methoxyphenol |

Characterization: The identity of the functional group is confirmed by spectroscopic methods. An IR spectrum would show a sharp peak around 2230 cm⁻¹ for a nitrile (-CN) group. For the aniline (B41778) derivative, the N-H stretches would appear as characteristic peaks between 3300-3500 cm⁻¹. In ¹³C NMR, the carbon of a trifluoromethyl group would exhibit a quartet due to coupling with the fluorine atoms.

Structural Modifications of the Phenoxy Moiety

The phenoxy portion of the molecule can be modified by altering the substitution pattern on the phenolic precursor used in the Williamson synthesis.

Isomers of the parent compound can be synthesized by using 2-methoxyphenol or 3-methoxyphenol, which would place the methoxy (B1213986) group at the ortho or meta position of the phenoxy ring, respectively. researchgate.net Furthermore, a diverse range of other substituents, such as halogens, alkyl, or additional alkoxy groups, can be introduced by using the corresponding substituted phenols. This allows for fine-tuning of the electronic and lipophilic properties of the phenoxy moiety. The phenoxy group is a common motif in pharmacologically active compounds. nih.gov

Table 3: Derivatives with Modified Phenoxy Moiety This table is based on established chemical principles for synthesis.

| Derivative Name | Phenoxy Precursor | Benzyl Precursor | Synthetic Approach |

|---|---|---|---|

| 1-((2-Methoxyphenoxy)methyl)-3-nitrobenzene | 2-Methoxyphenol | 1-(Bromomethyl)-3-nitrobenzene | Williamson Ether Synthesis |

| 1-((3-Methoxyphenoxy)methyl)-3-nitrobenzene | 3-Methoxyphenol | 1-(Bromomethyl)-3-nitrobenzene | Williamson Ether Synthesis |

| 1-((4-Chlorophenoxy)methyl)-3-nitrobenzene | 4-Chlorophenol | 1-(Bromomethyl)-3-nitrobenzene | Williamson Ether Synthesis |

| 1-((4-Methylphenoxy)methyl)-3-nitrobenzene | 4-Methylphenol (p-cresol) | 1-(Bromomethyl)-3-nitrobenzene | Williamson Ether Synthesis |

Characterization: The substitution pattern on the phenoxy ring is readily determined by ¹H NMR. For example, a para-substituted phenoxy ring (like in the parent compound) gives a symmetrical AA'BB' pattern. An ortho-substituted ring would result in a more complex multiplet, and a meta-substituted ring would show a different distinct pattern. The presence of specific substituents is confirmed by their unique spectroscopic signatures, such as the singlet for the methyl protons in the 4-methylphenoxy derivative.

Modifications of the Methylene (B1212753) Bridge

Homologation refers to the extension of a carbon chain, typically by a methylene (-CH₂) unit. wikipedia.org An analog with an ethylene (B1197577) (-CH₂CH₂-) bridge can be synthesized by reacting 4-methoxyphenol with 1-(2-bromoethyl)-3-nitrobenzene. This extension increases the distance and rotational freedom between the two aromatic rings.

Alternatively, the ether oxygen atom in the bridge can be replaced with other heteroatoms, such as sulfur or nitrogen, to create thioether or amine linkages, respectively. A thioether analog can be prepared via the reaction of a benzyl halide with a thiophenol, a reaction analogous to the Williamson ether synthesis. An amine bridge can be formed by the N-alkylation of an aniline with a benzyl halide.

Table 4: Derivatives with Modified Linker Bridge This table is based on established chemical principles for synthesis.

| Derivative Name | Linker Type | Precursor 1 | Precursor 2 | Synthetic Approach |

|---|---|---|---|---|

| 1-(2-(4-Methoxyphenoxy)ethyl)-3-nitrobenzene | Ethylene Ether | 4-Methoxyphenol | 1-(2-Bromoethyl)-3-nitrobenzene | Williamson Ether Synthesis |

| 1-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzene | Methylene Thioether | 4-Methoxythiophenol | 1-(Bromomethyl)-3-nitrobenzene | Thioether Synthesis |

Characterization: Modifications to the bridge are clearly identifiable in NMR spectra. For the homologated ethylene bridge, ¹H NMR would show two distinct triplets for the -O-CH₂-CH₂-Ar protons, a significant departure from the singlet of the methylene bridge. For the thioether, the chemical shift of the methylene protons would be different compared to the ether analog. In the secondary amine analog, a broad singlet corresponding to the N-H proton would be visible in the ¹H NMR spectrum, and its presence could be further confirmed by D₂O exchange.

Structure-Reactivity Correlations in this compound Analogs

The nitro group, being a strong electron-withdrawing group, deactivates the nitrobenzene ring towards electrophilic substitution, directing incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution. The position of the nitro group is a critical determinant of the molecule's reactivity and biological activity. For instance, studies on various nitroaromatic compounds have shown that the specific placement of the nitro group can significantly impact their mutagenic properties.

The methoxy group on the phenoxy ring is an electron-donating group, activating this ring towards electrophilic substitution, primarily at the ortho and para positions. This differential reactivity between the two aromatic rings can be exploited for selective functionalization of the molecule.

The benzylic ether linkage is susceptible to cleavage under various conditions, including strong acids or catalytic hydrogenation. The presence of the nitro group can influence the stability of this linkage. For example, o- and p-nitrobenzyl groups are known to be labile and can be cleaved under specific conditions, a property utilized in the design of protecting groups in organic synthesis. While the meta-nitro group in this compound offers more stability compared to ortho and para isomers, its influence on the reactivity of the benzylic C-O bond remains a key area of investigation.

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic distribution and reactive sites of these molecules. Molecular Electrostatic Potential (MEP) maps can visually represent electron-rich and electron-deficient regions, helping to predict sites for electrophilic and nucleophilic attack.

| Substituent (R) on Nitrobenzene Ring | Substituent (R') on Phenoxy Ring | Expected Effect on Reactivity |

| -NO₂ (ortho) | -OCH₃ | Increased lability of the ether linkage. |

| -NO₂ (para) | -OCH₃ | Increased lability of the ether linkage. |

| -CN | -OCH₃ | Strong electron-withdrawing effect, similar to -NO₂. |

| -Cl | -OCH₃ | Inductive electron-withdrawing effect, moderate deactivation. |

| -NO₂ | -H | Baseline for assessing the effect of the methoxy group. |

| -NO₂ | -Cl | Electron-withdrawing group on the phenoxy ring, reducing its nucleophilicity. |

| -NO₂ | -CH₃ | Electron-donating group, enhancing the nucleophilicity of the phenoxy ring. |

By systematically studying the reaction kinetics and product distributions for this series of analogs under various reaction conditions, a quantitative structure-activity relationship (QSAR) can be established. This would allow for the prediction of the reactivity of new, unsynthesized analogs.

Design Principles for Novel Nitro-Phenoxy Ether Compounds

The design of novel nitro-phenoxy ether compounds is guided by the desired properties and applications, which can range from materials science to medicinal chemistry. The modular nature of these compounds, consisting of a substituted phenoxy unit, a benzyl ether linkage, and a substituted nitrobenzene moiety, allows for systematic modifications to fine-tune their characteristics.

Key Design Considerations:

The Role of the Nitro Group: The nitro group is a crucial pharmacophore in many biologically active compounds, exhibiting a wide range of activities including antimicrobial and antiparasitic effects. nih.gov Its strong electron-withdrawing nature and ability to participate in redox reactions are key to its biological function. The position of the nitro group on the aromatic ring is a critical design parameter, as it influences not only the electronic properties of the molecule but also its steric profile, which can affect binding to biological targets.

The Ether Linkage: The ether bond provides flexibility to the molecule, allowing the two aromatic rings to adopt various spatial orientations. This conformational flexibility can be important for interaction with specific binding sites in biological systems or for achieving desired packing in solid-state materials. The stability of the ether linkage can be modulated by the electronic nature of the substituents on the aromatic rings.

The Substituted Phenoxy Moiety: The substituents on the phenoxy ring can be varied to modulate the lipophilicity, polarity, and hydrogen bonding capacity of the molecule. For instance, the methoxy group in the parent compound is a hydrogen bond acceptor and increases the lipophilicity compared to a hydroxyl group. By introducing different functional groups, one can tailor the solubility and pharmacokinetic properties of the resulting compounds.

Bioisosteric Replacements: In the context of medicinal chemistry, bioisosteric replacement is a common strategy to improve potency, selectivity, or metabolic stability. For example, the nitro group could be replaced by other electron-withe drawing groups such as a cyano (-CN) or a trifluoromethyl (-CF₃) group to explore changes in biological activity. Similarly, the methoxy group could be replaced by other alkyl or alkoxy groups to fine-tune steric and electronic properties.

The following table summarizes some design principles for novel nitro-phenoxy ether compounds based on potential applications.

| Design Principle | Structural Modification | Rationale | Potential Application |

| Enhance Biological Activity | Introduction of additional functional groups (e.g., halogens, amines) on the aromatic rings. | To increase binding affinity to biological targets and modulate pharmacokinetic properties. | Medicinal Chemistry (e.g., antimicrobial, anticancer agents). |

| Modulate Redox Properties | Varying the position and number of nitro groups. | To fine-tune the electron-accepting properties of the molecule. | Materials Science (e.g., electron-transport materials). |

| Improve Solubility | Introduction of polar functional groups (e.g., -OH, -COOH). | To enhance solubility in aqueous or polar organic solvents. | Pharmaceutical formulations, process chemistry. |

| Increase Thermal Stability | Introduction of bulky substituents to restrict bond rotation. | To increase the melting point and decomposition temperature. | High-performance polymers and materials. |

This compound as a Synthetic Intermediate in Complex Molecule Synthesis

The intrinsic functionalities of this compound make it a valuable building block in organic synthesis. The presence of a reducible nitro group and an ether linkage offers strategic points for molecular elaboration.

The nitro group on the benzene ring is a versatile functional group that can be readily transformed into other functionalities, such as an amino group, through reduction. This transformation is a gateway to a wide array of more complex molecular architectures. For instance, the resulting aniline derivative can serve as a precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The ether linkage, while generally stable, can also be cleaved under specific conditions to yield phenolic and benzylic alcohol fragments, further expanding its synthetic utility.

In the context of multi-step synthesis, the order of reactions involving the nitro group and other parts of the molecule is crucial for achieving the desired target molecule. The nitro group acts as a meta-director in electrophilic aromatic substitution reactions, a property that can be exploited to introduce additional substituents onto the nitro-bearing ring at specific positions. Following such modifications, the nitro group can be reduced to an amine, which is an ortho-, para-director, thus allowing for further controlled functionalization of the aromatic ring. This strategic manipulation of directing group effects is a cornerstone of complex aromatic compound synthesis.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagents and Conditions | Product Functional Group | Potential Applications |

| Nitro (-NO2) | H2, Pd/C or SnCl2, HCl | Amino (-NH2) | Synthesis of heterocycles, dyes, and pharmaceuticals |

| Nitro (-NO2) | Fe, NH4Cl | Amino (-NH2) | Greener reduction method for amine synthesis |

| Aromatic Ring | Electrophilic substitution reagents | Substituted nitrobenzene derivative | Fine-tuning of electronic and steric properties |

| Ether Linkage | Strong acids (e.g., HBr) | Phenol and benzyl bromide | Further functionalization at cleaved sites |

Role in Materials Chemistry Research

The structural motifs within this compound suggest its potential as a monomer or a precursor to monomers for the synthesis of novel polymers and materials with interesting properties.

Following the reduction of the nitro group to an amine, the resulting 3-((4-methoxyphenoxy)methyl)aniline (B3198770) can be utilized as a monomer in polymerization reactions. For example, it can be reacted with diacyl chlorides to form polyamides, a class of high-performance polymers known for their thermal stability and mechanical strength. The presence of the flexible ether linkage in the polymer backbone could impart improved solubility and processability to the resulting polyamides.

Furthermore, derivatives of this compound could potentially be used in the synthesis of polyethers. The methoxy group on the phenoxy ring could be demethylated to a phenol, which, along with the benzylic portion, could be incorporated into polyether chains.

The electronic properties of this compound, characterized by the electron-withdrawing nitro group and the electron-donating methoxy group, are of interest in the field of optoelectronic materials. This "push-pull" electronic structure can lead to interesting photophysical properties, such as intramolecular charge transfer. While specific performance metrics are beyond the scope of this discussion, the fundamental electronic characteristics of molecules with similar donor-acceptor motifs are often investigated for their potential in applications like organic light-emitting diodes (OLEDs) or nonlinear optics. The extent to which the methylene ether bridge electronically decouples the donor and acceptor moieties is a key area for theoretical and experimental investigation.

Catalytic Applications (if the compound or its derivatives act as ligands or catalysts)

While there is no direct evidence of this compound itself acting as a catalyst, its derivatives hold potential for use as ligands in coordination chemistry and catalysis.

Upon reduction of the nitro group to an amine, the resulting aniline derivative can be further modified to create multidentate ligands. For example, the amino group can be converted into imines (Schiff bases) or amides bearing additional coordinating atoms (e.g., nitrogen, oxygen, or sulfur). These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The electronic and steric properties of the ligand, influenced by the methoxyphenoxy and benzyl ether moieties, could play a crucial role in the activity and selectivity of the resulting metal complex catalyst.

Advanced Applications and Potential in Chemical Sciences

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for Functionalized Alkyl Aryl Ethers

The synthesis of functionalized alkyl aryl ethers, such as 1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene, traditionally relies on methods like the Williamson ether synthesis. However, future research could focus on developing more efficient and versatile routes. Modern catalytic systems, particularly those based on copper and palladium, have shown promise in the formation of diaryl ethers and could be adapted for alkyl aryl ethers. acs.orgjsynthchem.comnih.govorganic-chemistry.org

Research in this area could explore the use of novel catalysts that are more tolerant of a wide range of functional groups, leading to higher yields and fewer side products. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, would also represent a significant advancement in efficiency.

| Catalyst System | Potential Advantages | Key Research Questions |

| Copper-based catalysts | Low cost, readily available | Can the reaction be performed under milder conditions? What is the tolerance for various functional groups on both the aryl halide and the alcohol? |

| Palladium-based catalysts | High efficiency and selectivity | Can catalyst loading be minimized while maintaining high yields? How can catalyst deactivation be prevented? |

| Nickel-based catalysts | Cost-effective alternative to palladium | What is the scope of substrates for nickel-catalyzed etherification? Can air- and moisture-stable nickel catalysts be developed? |

| Photocatalysis | Use of light as a renewable energy source | Can visible-light photocatalysts be used for the synthesis of these ethers? What are the mechanistic pathways involved? |

Deeper Exploration of Reactivity under Non-Standard Conditions

The reactivity of this compound is largely dictated by its functional groups: the nitro group, the ether linkage, and the aromatic rings. While the typical reactions of these groups are well-documented, their behavior under non-standard conditions remains a fertile ground for investigation.

Future studies could explore the compound's reactivity under conditions such as:

Microwave Irradiation: This technique can significantly accelerate reaction rates and sometimes lead to different product distributions compared to conventional heating. researchgate.net

Sonication: The use of ultrasound can promote reactions by creating localized high-pressure and high-temperature zones, potentially enabling novel transformations.

High Pressure: Applying high pressure can influence reaction equilibria and rates, and may lead to the formation of products that are not accessible under ambient pressure.

Flow Chemistry: Performing reactions in continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability.

Investigating the reactivity of the nitro group, for instance, could involve its reduction to an amino group under various catalytic systems, which would open up further avenues for functionalization. The stability of the ether linkage under these non-standard conditions would also be a critical area of study.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling could be employed to:

Predict Spectroscopic Data: Calculations can provide theoretical NMR, IR, and UV-Vis spectra, which can aid in the characterization of the compound and any reaction products.

Elucidate Reaction Mechanisms: Computational modeling can map out the potential energy surfaces of reactions, helping to understand the pathways and transition states involved in its synthesis and subsequent transformations.

Predict Physicochemical Properties: Properties such as solubility, boiling point, and dipole moment can be estimated, providing valuable data for its handling and application.

Screen Potential Catalysts: Computational methods can be used to screen libraries of potential catalysts for synthetic routes, identifying promising candidates for experimental validation.

These computational studies would not only accelerate the pace of research but also provide a deeper, molecular-level understanding of the compound's behavior.

Sustainable Synthesis and Environmental Impact of Production Methods

In line with the growing emphasis on green chemistry, future research should focus on developing sustainable synthetic methods for this compound. This involves considering the entire lifecycle of the chemical process, from starting materials to waste products.

Key areas for investigation include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Development of Recyclable Catalysts: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times would significantly reduce waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis or reactions that can be conducted at ambient temperature. researchgate.net

A comparative analysis of different synthetic routes, evaluating their environmental impact based on metrics like the E-factor (mass of waste per mass of product) and process mass intensity (total mass in a process divided by the mass of the product), would be invaluable.

| Synthetic Approach | Traditional Method | Potential Sustainable Alternative |

| Solvent | High-boiling point organic solvents (e.g., DMF, NMP) | Water, ethanol, or solvent-free conditions |

| Catalyst | Stoichiometric amounts of reagents | Catalytic amounts of recyclable metal or organocatalysts |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, ultrasound, or ambient temperature reactions |

| Waste Generation | Significant amounts of inorganic salts and organic byproducts | Minimal waste due to high atom economy and catalyst recycling |

Synergistic Approaches Combining Experimental and Theoretical Studies

The most rapid and insightful progress in understanding this compound will likely come from a synergistic approach that combines experimental and theoretical research. researchgate.netnih.govnih.govacs.org This integrated strategy allows for a continuous feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate theoretical models.

For example, theoretical calculations could predict the most promising reaction conditions for a novel synthetic route. These conditions would then be tested in the laboratory. The experimental outcomes, including yields and byproduct formation, would then be used to refine the computational model, leading to a more accurate understanding of the reaction mechanism. This iterative process can significantly accelerate the optimization of synthetic procedures and the discovery of new reactions. plu.mx

Such a combined approach could be particularly powerful in exploring the compound's potential applications, where a deep understanding of its electronic and structural properties, as predicted by theory and confirmed by experiment, would be crucial.

Q & A

Q. What are the established synthetic routes for 1-((4-Methoxyphenoxy)methyl)-3-nitrobenzene, and how do reaction conditions influence yield?

Methodology :

- Williamson ether synthesis is a primary route: React 4-methoxyphenol with 3-nitrobenzyl halide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH). Monitor reaction progress via TLC or HPLC.

- Optimization : Elevated temperatures (80–100°C) improve reaction rates, but prolonged heating risks nitro group decomposition. Yields vary with stoichiometry (1.2:1 molar ratio of nucleophile to electrophile maximizes conversion) .

- Alternative routes : Ullmann coupling or Mitsunobu reactions are less common due to cost and side-product formation.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodology :

- NMR :

- ¹H NMR : Aromatic protons near δ 8.0–8.5 ppm confirm nitro group orientation. Methoxy protons appear as a singlet (~δ 3.8 ppm).

- ¹³C NMR : Nitro-substituted carbons resonate at ~148 ppm; methoxy carbons at ~55 ppm.

- X-ray crystallography : Resolves spatial arrangement of the methoxyphenoxy and nitrobenzene moieties. Requires high-purity crystals grown via slow evaporation in ethanol/water .

- HPLC-MS : Detects impurities (>98% purity required for pharmacological studies) .

Q. What are the common reactivity patterns of the nitro and methoxyphenoxy groups in this compound?

Methodology :

- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization (e.g., amidation). Monitor reaction under inert atmosphere to prevent over-reduction .

- Ether cleavage : HI or BBr₃ cleaves the methoxyphenoxy group, yielding 4-methoxyphenol and 3-nitrobenzyl alcohol. Reaction conditions (temperature, acid strength) determine selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on reaction yields reported in literature?

Methodology :

- Reproducibility analysis : Compare solvent purity (e.g., anhydrous DMF vs. technical grade), catalyst lot variability, and temperature control precision. For example, yields for similar styryl-nitrobenzene derivatives vary by 39–98% due to trace moisture in solvents .

- Statistical modeling : Apply Design of Experiments (DoE) to isolate critical factors (e.g., solvent polarity, base strength) and optimize conditions .

Q. What computational tools predict the compound’s physicochemical properties and reactivity?

Methodology :

- Density Functional Theory (DFT) : Calculate dipole moments (critical for crystallinity) and HOMO-LUMO gaps (reactivity indices). Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .

- Molecular docking : Predict interactions with biological targets (e.g., nitroreductases) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme assays .

Q. How can selective derivatization of the nitro group be achieved without affecting the methoxyphenoxy moiety?

Methodology :

Q. What analytical challenges arise in crystallizing this compound, and how are they addressed?

Methodology :

- Crystallization issues : The compound’s planar aromatic system and nitro group polarity lead to stacking defects.

- Solutions : Use mixed solvents (CHCl₃/hexane) for slow nucleation. Add seed crystals or employ anti-solvent vapor diffusion. Centrosymmetry analysis via XRD confirms lattice stability .

Data Contradictions and Validation

- Yield discrepancies : Graduate students report higher yields (89–98%) than undergraduates (39–89%) for analogous nitrobenzene derivatives, highlighting skill-dependent factors like inert atmosphere maintenance and reagent handling .

- Spectroscopic anomalies : Batch-dependent impurities in commercial 4-methoxyphenol (e.g., oxidation byproducts) skew ¹H NMR integration. Purify via column chromatography (SiO₂, ethyl acetate/hexane) before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.